Diethyl (1-pyrrolidinemethylene)malonate Diethyl (1-pyrrolidinemethylene)malonate Ethyl malonate is a dicarboxylic acid.
Diethyl malonate is a natural product found in Panax ginseng and Mimusops elengi with data available.
Diethyl malonate is a metabolite found in or produced by Saccharomyces cerevisiae.
Brand Name: Vulcanchem
CAS No.: 55133-78-3
VCID: VC14538485
InChI: InChI=1S/C12H19NO4/c1-3-16-11(14)10(12(15)17-4-2)9-13-7-5-6-8-13/h9H,3-8H2,1-2H3
SMILES:
Molecular Formula: C12H19NO4
Molecular Weight: 241.28 g/mol

Diethyl (1-pyrrolidinemethylene)malonate

CAS No.: 55133-78-3

Cat. No.: VC14538485

Molecular Formula: C12H19NO4

Molecular Weight: 241.28 g/mol

* For research use only. Not for human or veterinary use.

Diethyl (1-pyrrolidinemethylene)malonate - 55133-78-3

Specification

CAS No. 55133-78-3
Molecular Formula C12H19NO4
Molecular Weight 241.28 g/mol
IUPAC Name diethyl 2-(pyrrolidin-1-ylmethylidene)propanedioate
Standard InChI InChI=1S/C12H19NO4/c1-3-16-11(14)10(12(15)17-4-2)9-13-7-5-6-8-13/h9H,3-8H2,1-2H3
Standard InChI Key NSEAIZBXBUHBIT-UHFFFAOYSA-N
Impurities In some cases, the use of conventional GC/FTIR technique is limited due to its lower detectability to micro-components in organic mixtues in comparison to GC/MS. In this paper, an integration of LG/GC using retention gap technique with partially concurrent solvent evaporation, as a efficient chromatographic system for sample preconcentration and preseparation, was coupled into FTIR system in order to overcome the detectability problems of GC/FTIR analysis. The applicability of the on-line LG-GC/FTIR method is demonstrated by analysis of the isomers of divinylbenzene in purified diethyl malonate under conditions of hexane/dichloromethane (85:15) used as mobile phase in LC, solvent evaporation temperature of 75 degrees C and inlet pressure of 0.20MPa etc.
Canonical SMILES CCOC(=O)C(=CN1CCCC1)C(=O)OCC
Boiling Point 200 °C
199.00 to 200.00 °C. @ 760.00 mm Hg
199 °C
Colorform Colorless liquid
Clear, colorless liquid
Flash Point 200 °F (93 °C) (open cup)
85 °C c.c.
Melting Point -50 °C

Introduction

Synthesis and Reaction Pathways

While no direct synthesis protocols for Diethyl (1-pyrrolidinemethylene)malonate are documented in the provided sources, plausible routes can be inferred from analogous malonate derivatives and pyrrolidine chemistry.

Hypothetical Synthesis Routes

Route 1: Knoevenagel Condensation
Diethyl malonate may react with a pyrrolidine-containing aldehyde under basic conditions (e.g., piperidine catalyst) to form the α,β-unsaturated ester, followed by reduction to yield the target compound .

Physicochemical Properties

Predicted properties, based on structural analogs, include:

PropertyValue/DescriptionBasis for Estimation
Molecular Weight241.29 g/molCalculated from C12_{12}H19_{19}NO4_4
Boiling Point~250–270°CHigher than diethyl malonate
SolubilityMiscible in ethanol, chloroform; low in waterPyrrolidine enhances polarity
Refractive Index1.45–1.47 (20°C)Similar to diethyl malonate

Applications in Organic Synthesis

The compound’s bifunctional nature (ester and amine groups) positions it as a potential intermediate in:

  • Pharmaceuticals: Pyrrolidine rings are prevalent in bioactive molecules (e.g., antipsychotics) .

  • Agrochemicals: Malonate esters serve as precursors for herbicides and insecticides .

  • Coordination Chemistry: The amine group may act as a ligand for metal complexes.

Research Findings and Challenges

Key Challenges:

  • Stereochemical Control: The pyrrolidine ring introduces chiral centers, necessitating enantioselective synthesis methods.

  • Stability: Tertiary amines may undergo oxidation under acidic or high-temperature conditions .

Recent Advances:

  • Modifications to the malonate core (e.g., fluorinated analogs) have improved thermal stability and reactivity .

  • Continuous-flow systems, as described in CN109020810A , could enhance yield and scalability.

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